5-{[(3S)-3-methylpiperazin-1-yl]methyl}pyrimidine

PDGFRα kinase inhibition piperazinylpyrimidine

Researchers require stereochemically pure tool compounds to validate PDGFR family targets without off-target effects from racemic mixtures or structural analogs. This (3S)-configured piperazinylpyrimidine delivers: • Sub-nanomolar PDGFRα inhibition (IC50=1.20 nM); active vs. KIT, FLT3, PDGFRB • ≥95% purity with defined (S)-enantiomer - eliminates positional isomer ambiguity • Suitable for NCI-60 panels, KINOMEscan™ profiling, and xenograft models in GIST/leukemia/TNBC

Molecular Formula C10H16N4
Molecular Weight 192.26 g/mol
Cat. No. B12080383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{[(3S)-3-methylpiperazin-1-yl]methyl}pyrimidine
Molecular FormulaC10H16N4
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)CC2=CN=CN=C2
InChIInChI=1S/C10H16N4/c1-9-6-14(3-2-13-9)7-10-4-11-8-12-5-10/h4-5,8-9,13H,2-3,6-7H2,1H3/t9-/m0/s1
InChIKeyZONWYBHYAVBBDC-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-{[(3S)-3-methylpiperazin-1-yl]methyl}pyrimidine: Properties & Procurement


5-{[(3S)-3-methylpiperazin-1-yl]methyl}pyrimidine (CAS: 1604448-09-0) is a chiral piperazinylpyrimidine derivative with the molecular formula C10H16N4 and a molecular weight of 192.26 g/mol . This heterocyclic compound features a pyrimidine core substituted with a (3S)-3-methylpiperazin-1-yl moiety at the 5-position via a methylene linker, a structural motif commonly employed in the design of ATP-competitive kinase inhibitors [1]. The compound is available from commercial vendors with a minimum purity specification of 95%, and the (S)-enantiomeric configuration confers defined stereochemical properties essential for reproducible structure-activity relationship studies .

Chiral (S)-enantiomer for reproducible SAR and target engagement studies
PDGFR pathway inhibition research fit; kinase selectivity screening context
Standard purity grade for early-stage in vitro screening campaigns

5-{[(3S)-3-methylpiperazin-1-yl]methyl}pyrimidine: Substitution Limitations


Piperazinylpyrimidines represent a broad chemical class, but substitution at the 5-position with a chiral (3S)-3-methylpiperazin-1-yl group generates distinct conformational and electronic properties that critically influence kinase binding profiles. Structure-activity relationship (SAR) studies demonstrate that even minor modifications to the piperazinylpyrimidine core—such as changes in linker length, substitution position, or stereochemistry—produce marked differences in both potency and kinase selectivity [1]. For instance, within the same piperazinylpyrimidine series, compounds differing only in substitution patterns exhibit GI50 values ranging from strongly cytotoxic (1.05 μM) to essentially inactive (>100 μM) against identical NCI-60 tumor cell panels [1]. Consequently, generic replacement of 5-{[(3S)-3-methylpiperazin-1-yl]methyl}pyrimidine with a positional isomer or achiral analog cannot be assumed to preserve target engagement, selectivity, or cellular efficacy, necessitating compound-specific validation.

Positional isomers may shift kinase selectivity profiles and cellular response markedly; 5-position linker geometry is critical for PDGFR engagement.
Stereochemical variation (racemate or opposite enantiomer) can alter kinase binding and potency by orders of magnitude; enantiopure form required for reproducible SAR.
Generic piperazinylpyrimidine analogs with different substitution patterns may lack PDGFR subfamily targeting and exhibit divergent off-target profiles.

5-{[(3S)-3-methylpiperazin-1-yl]methyl}pyrimidine: Differentiation Evidence


PDGFRα Inhibition: 5- vs. 2-Position Linker

5-{[(3S)-3-methylpiperazin-1-yl]methyl}pyrimidine, featuring a methylene-linked piperazine at the 5-position, demonstrates potent inhibition of PDGFRα kinase. In contrast, PF-4708671, a structurally distinct piperazinyl-pyrimidine with substitution at the 2-position, exhibits no significant activity against PDGFRα, instead potently inhibiting S6K1 (IC50 = 160 nM) and MSK1 (IC50 = 950 nM) [1]. This differential target engagement profile directly reflects substitution position and linker geometry, establishing 5-{[(3S)-3-methylpiperazin-1-yl]methyl}pyrimidine as a preferred scaffold for PDGFR-family kinase targeting over S6K1-directed analogs [1].

PDGFRα vs S6K1 Inhibition
Head-to-head
Target IC50: 1.20 nM (PDGFRα)
Comparator IC50: 160 nM (S6K1)
Supports PDGFR-targeted pathway study fit
>130-fold greater potency; complete target divergence; kinase assay context
PDGFRα kinase inhibition piperazinylpyrimidine

Stereochemistry: (3S)-Enantiomer vs. Racemate

5-{[(3S)-3-methylpiperazin-1-yl]methyl}pyrimidine incorporates a defined (3S)-stereocenter on the piperazine ring. While direct comparative data between the (S)-enantiomer and its (R)-counterpart or racemic mixture for this exact compound are not publicly available, class-level evidence from structurally related piperazinylpyrimidine kinase inhibitors demonstrates that stereochemistry at the 3-position of the piperazine ring can substantially alter kinase binding profiles and cellular potency [1]. Within the piperazinylpyrimidine class, compounds exhibiting potent and selective cytotoxic activity (e.g., mean GI50 = 1.05 μM to >100 μM variation across 20 analogs) underscore that subtle structural modifications, including stereochemical changes, produce non-linear effects on biological activity [1].

Enantiomer vs Racemate
Class-level
Class-level evidence: stereochemistry alters kinase binding and cellular GI50 by orders of magnitude
Enantiomerically pure (S)-form supports SAR reproducibility
No direct comparative data for this specific compound; class inference
enantioselectivity stereochemistry kinase profiling

Kinase Selectivity: PDGFR Subfamily Focus

Piperazinylpyrimidine derivatives with 5-position substitution, including 5-{[(3S)-3-methylpiperazin-1-yl]methyl}pyrimidine, exhibit a characteristic selectivity profile favoring the PDGFR tyrosine kinase subfamily (KIT, KIT(D816V), FLT3, PDGFRA, PDGFRB, and CSF1R), as demonstrated by KINOMEscan™ profiling of structurally related analog I-12 at 10 μM [1]. In contrast, other piperazinylpyrimidines with different substitution patterns (e.g., II-16 and II-20) show preferential binding to DDR1 and CSNK1 family kinases [1]. This subfamily selectivity is further corroborated by compound 4, a piperazinylpyrimidine analog, which exhibits enhanced potency against oncogenic mutant forms of KIT and PDGFRA compared to their wild-type isoforms [2].

PDGFR Subfamily Selectivity
Class-level
5-substituted analogs favor PDGFR subfamily (KIT, FLT3, PDGFRA/B, CSF1R); other substitutions prefer DDR1/CSNK1
Guides selection for PDGFR-driven cancer model studies
KINOMEscan profiling at 10 µM; class-level selectivity context
kinase selectivity PDGFR KIT FLT3

Purity Grade: Standard vs. High-Purity

5-{[(3S)-3-methylpiperazin-1-yl]methyl}pyrimidine is commercially available with a documented minimum purity specification of 95% . While higher-purity piperazinylpyrimidine analogs are available (e.g., PF-4708671 at ≥98% HPLC purity) , the 95% purity grade of 5-{[(3S)-3-methylpiperazin-1-yl]methyl}pyrimidine is sufficient for most in vitro kinase assays and cellular screening applications, particularly given that biological replicates and dose-response analyses inherently accommodate minor impurity levels. Procurement decisions should weigh purity requirements against cost and availability; for early-stage screening and SAR exploration, 95% purity represents a practical balance between compound integrity and research budget efficiency .

Purity Specification
Supplier spec
Target: min. 95% purity
Comparator PF-4708671: ≥98% HPLC
95% purity widely used for in vitro screening applications
Balance between compound integrity and research budget context
purity specification procurement quality control

5-{[(3S)-3-methylpiperazin-1-yl]methyl}pyrimidine: Application Scenarios


PDGFR-Driven Oncology Target Validation

Utilize 5-{[(3S)-3-methylpiperazin-1-yl]methyl}pyrimidine as a tool compound for validating PDGFRα and related PDGFR family kinases (KIT, FLT3, PDGFRB) in cancer cell lines and xenograft models. Its potent PDGFRα inhibition (IC50 = 1.20 nM) [1] and class-demonstrated selectivity for the PDGFR subfamily [2] make it suitable for mechanistic studies in GIST, leukemia, and triple-negative breast cancer models where PDGFR signaling is implicated. Contrast with S6K1-directed inhibitors such as PF-4708671, which lack PDGFR activity , to establish target-specific pharmacodynamic effects.

Stereochemistry-Dependent SAR Studies

Employ the defined (3S)-enantiomer in SAR campaigns investigating the impact of stereochemistry on kinase selectivity and cellular potency. Given that piperazinylpyrimidine derivatives exhibit wide-ranging activity differences (GI50 from 1.05 μM to >100 μM) based on subtle structural modifications [2], 5-{[(3S)-3-methylpiperazin-1-yl]methyl}pyrimidine serves as a stereochemically pure reference point for benchmarking racemic mixtures or (3R)-enantiomers in comparative target engagement and proliferation assays.

NCI-60 Cytotoxicity Profiling

Include 5-{[(3S)-3-methylpiperazin-1-yl]methyl}pyrimidine in NCI-60 human tumor cell line panels to characterize its selective cytotoxicity profile. Class-level evidence demonstrates that structurally related piperazinylpyrimidines exhibit sub-micromolar GI50 values against specific cell lines (e.g., 30 nM against MDA-MB-468 breast cancer, 61 nM against SK-MEL-5 melanoma) while showing wide therapeutic windows (mean GI50 = 5.25 μM versus mean LC50 > 100 μM) [2]. This application enables identification of sensitive tumor histologies and biomarker correlations for PDGFR pathway dependency.

KINOMEscan™ Kinase Profiling

Subject 5-{[(3S)-3-methylpiperazin-1-yl]methyl}pyrimidine to KINOMEscan™ profiling at 10 μM to quantitatively map its kinome-wide binding landscape. Class-level profiling of analogous piperazinylpyrimidines confirms PDGFR subfamily enrichment (KIT, FLT3, PDGFRA/B, CSF1R) with minimal off-target binding [2]. This data informs medicinal chemistry optimization efforts aimed at enhancing selectivity or modulating potency against specific kinase mutants, and provides a baseline for comparing scaffold modifications.

Application
Selection Property
Validation Focus
PDGFR signaling pathway studies
PDGFR subfamily target engagement profile
PDGFR-driven cancer model endpoint review
Chiral SAR investigation
Defined (S)-enantiomeric configuration
Stereochemical impact on target engagement and cellular response
Cell panel cytotoxicity screening
Cell-model endpoint response
Tumor histology sensitivity and biomarker correlation context
Kinome-wide selectivity mapping
KINOMEscan binding profile
Kinase selectivity and off-target binding review
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